molecular formula C20H28O3 B074876 Nandrolone acetate CAS No. 1425-10-1

Nandrolone acetate

Cat. No. B074876
CAS RN: 1425-10-1
M. Wt: 316.4 g/mol
InChI Key: TTWYUPSVWLOIRF-XGXHKTLJSA-N
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Description

Synthesis Analysis

Nandrolone acetate's synthesis is a key area of interest, particularly its role as an intermediate in creating various steroid products like dehydroepiandrosterone and nandrolone decanoate. Research has aimed at optimizing synthesis processes to replace toxic solvents with greener alternatives, significantly enhancing yield and reducing environmental impact. For instance, sodium acetate water solution has been successfully utilized as a safer replacement for pyridine in the synthesis process, demonstrating a shift towards more sustainable chemical practices (Zhang Lu-lu, 2011).

Molecular Structure Analysis

The molecular structure of nandrolone and its esters has been elucidated through techniques like single-crystal X-ray diffraction, which reveals the crystal packing, supramolecular features, and intermolecular interactions. Such studies provide valuable insights into the pharmaceutical characteristics of nandrolone esters, aiding in the development of more effective and stable drug formulations (Liviu Mare et al., 2023).

Chemical Reactions and Properties

Nandrolone's chemical behavior, particularly its electrochemical properties, has been a focus of investigation. For example, the electrochemical analysis at fullerene-C60-modified electrodes has shown significant electrocatalytic activity towards nandrolone oxidation. This research paves the way for developing sensitive voltammetric sensors for detecting nandrolone, showcasing its broad analytical applications (R. Goyal et al., 2007).

Scientific Research Applications

  • Detection in Hair Samples : A study developed a method to detect nandrolone and testosterone in hair samples. This method can be applied to identify steroid abuse in athletes and other populations (Höld et al., 1999).

  • Cardiac Effects : Nandrolone decanoate causes cardiac remodelling and injury, affecting cardiac inflammatory cytokines, ACE activity, and the Bezold–Jarisch reflex, leading to hypertension (Franquni et al., 2013).

  • Impact on Stem Cells : Nandrolone influences the metabolic phenotype in HepG2 cell lines, affecting mitochondrial respiration and enhancing mitochondrial reactive oxygen species (ROS) production, which may enhance the risk of carcinogenesis (Agriesti et al., 2020).

  • Bone Health : Nandrolone can reduce bone loss due to denervation, suggesting its potential use in reducing bone loss in conditions like spinal cord injury (Cardozo et al., 2010).

  • Endogenous Metabolite Production : Nandrolone metabolites can be produced endogenously in humans, with the excretion rate of these metabolites influenced by factors like human chorionic gonadotropin stimulation (Reznik et al., 2001).

  • HIV Associated Weight Loss : Nandrolone has been studied for managing weight loss associated with HIV, showing its effectiveness in increasing fat-free mass (Batterham & Garsia, 2001).

  • Heart Remodeling and Function : Nandrolone, especially when combined with resistance training, induces cardiac hypertrophy and affects heart function (Tanno et al., 2011).

  • Exercise and Metabolite Excretion : High-intensity exercises can influence the excretion of nandrolone metabolites in trained athletes (Baume et al., 2005).

  • Central Nervous System Impact : Nandrolone affects the central nervous system, including behavioral disorders, learning and memory, and emotional behavior (Busardò et al., 2014).

  • Cardiac Remodeling : Nandrolone alters cardiac function and remodeling in hypertensive rats, influencing calcium-handling proteins and the renin-angiotensin system (Melo Junior et al., 2018).

Safety And Hazards

Nandrolone is associated with serious adverse effects . The most common adverse effects secondary to the abuse of nandrolone decanoate involve the endocrine, cardiovascular, skin, and psychiatric systems .

Future Directions

Nandrolone induces a stem cell-like phenotype in human hepatocarcinoma-derived cell line inhibiting mitochondrial respiratory activity . This raises warnings about its abuse and therapeutic utilization .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWYUPSVWLOIRF-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931490
Record name Nandrolone acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nandrolone acetate

CAS RN

1425-10-1
Record name Nandrolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1425-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nandrolone acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17.beta.-Acetoxy-19-nortestosterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73213
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Record name Nandrolone acetate
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Record name 17β-hydroxyestr-4-en-3-one 17-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.402
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Record name NANDROLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z4NN9XF7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
L Mare, M Muresan-Pop, PM Purcea Lopes, A Turza… - Molecules, 2023 - mdpi.com
Nandrolone (Estr-4-en-17β-ol-3-one) is a derivative of testosterone and a naturally occurring anabolic–androgenic agent which belongs to the steroid group. Crystal structures of four …
Number of citations: 6 www.mdpi.com
L Matei, C Tanase, C Postolache… - … of radioanalytical and …, 2009 - akjournals.com
… 20 mg nandrolone acetate, 20 mg anhydrous DDQ and 2 mL dioxane are introduced into a 5 mL reaction flask provided with ascendent refrigerator and anhydrous CaCl2 trap. The …
Number of citations: 1 akjournals.com
Y You, CE Uboh, LR Soma, F Guan, X Li, Y Liu… - … of Chromatography A, 2011 - Elsevier
… = 6.8 min) eluted earlier than most of the esters except nandrolone acetate (t R … (spiked concentration: 50 pg/mL for nandrolone acetate, testosterone acetate, testosterone propionate, …
Number of citations: 37 www.sciencedirect.com
M Kummer, HJ Palme, G Werner - Journal of Chromatography A, 1996 - Elsevier
… We observed a similar trend under normal-phase conditions for compounds 1, 2, 3 (ethynodiol+acetates), 4, 5 (norethisterone+ acetate) and 7, 8 (nandrolone+acetate). The separations …
Number of citations: 19 www.sciencedirect.com
L Dirikolu, AF Lehner - Journal of Veterinary Pharmacology and …, 2023 - Wiley Online Library
Anabolic androgenic steroids are synthetic substances related to the male sex hormones (androgens). These agents promote the growth of skeletal muscle (anabolic effects) and the …
Number of citations: 2 onlinelibrary.wiley.com
PMJ Hobbelen, A Coert, JAA Geelen… - Biochemical …, 1975 - Elsevier
The finding that testosterone undecanoate (a non-polar steroid) after oral administration to rats was completely bound to the lipoproteins and chylomicrons in the blood, motivated us to …
Number of citations: 25 www.sciencedirect.com
AT Kicman - British journal of pharmacology, 2008 - Wiley Online Library
Athletes and bodybuilders have recognized for several decades that the use of anabolic steroids can promote muscle growth and strength but it is only relatively recently that these …
Number of citations: 689 bpspubs.onlinelibrary.wiley.com
MJ Walters, RJ Ayers, DJ Brown - Journal of the Association of …, 1990 - academic.oup.com
Anabolic steroid products found in the Illegal market are primarily oil-based Injectables or tablets and often do not contain the Ingredients declared on the label. An analytical scheme …
Number of citations: 43 academic.oup.com
C Blomqvist, I Elomaa, P Virkkunen, L Porkka… - Cancer, 1987 - Wiley Online Library
The correlation between response of metastatic bone lysis and bone pain, various biochemical markers of bone metabolism, and radiological and scintigraphic findings was …
X Yan, S Yan, W Chang, C Wen, L Zhang… - Drug Testing and …, 2023 - Wiley Online Library
The dried blood spot (DBS) is a novel alternative matrix used in 2022 Beijing Winter Olympics and Paralympics. It is capable of distinguishing anabolic androgenic steroid (AAS) esters …

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